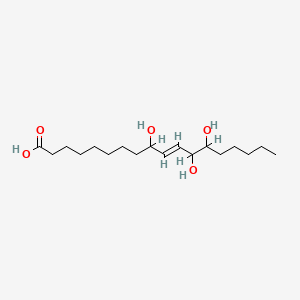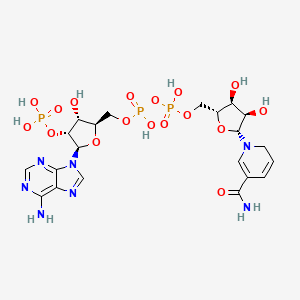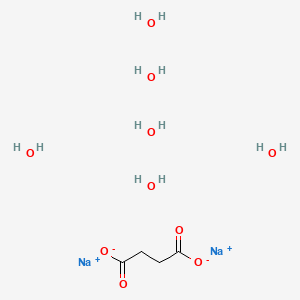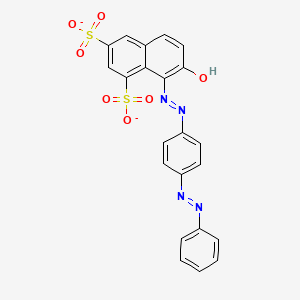
7-phospho-2-dehydro-3-deoxy-D-arabino-heptonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-phospho-2-dehydro-3-deoxy-D-arabino-heptonate is an organophosphate oxoanion arising from deprotonation of the carboxy and phosphate OH groups of 7-phospho-2-dehydro-3-deoxy-D-arabino-heptonic acid; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion, a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 7-phospho-2-dehydro-3-deoxy-D-arabino-heptonic acid.
Wissenschaftliche Forschungsanwendungen
- 7-Phospho-2-dehydro-3-deoxy-D-arabino-heptonate (DAHP) synthases, which play a crucial role in the biosynthesis of aromatic compounds, have been isolated and characterized from various organisms. These enzymes are categorized based on their inhibition by different amino acids like tryptophan, phenylalanine, and tyrosine. For instance, the tyrosine inhibitable isoenzyme from Neurospora crassa and the phenylalanine-sensitive isoenzyme from Escherichia coli have been purified and studied, revealing important details about their molecular characteristics and stability (Hoffmann, Doy, & Catcheside, 1972); (McCandliss, Poling, & Herrmann, 1978).
Iron's Role in Enzyme Activity :2. Iron has been identified as an essential element for the function of DAHP synthases. In Escherichia coli, atomic absorption analysis showed the presence of iron in homogeneous preparations of DAHP synthase, indicating its significance in enzyme activity and stability (McCandliss & Herrmann, 1978).
Thermochemistry of Biosynthetic Reactions :3. DAHP synthase catalyzes key reactions in the biosynthesis of chorismate, an essential precursor for aromatic amino acids. Studies involving microcalorimetry and high-performance liquid chromatography have provided insights into the thermochemistry of these enzymatic reactions, which is fundamental for understanding metabolic pathways (Tewari, Kishore, Bauerle, LaCourse, & Goldberg, 2001).
Enzyme Multiplicity and Biosynthetic Control :4. The multiplicity of DAHP synthase isoenzymes in Escherichia coli illustrates the complex control mechanisms in aromatic biosynthesis. Different isoenzymes exhibit unique properties and regulation by amino acids, contributing to the regulation of the biosynthetic pathways of aromatic compounds (Doy & Brown, 1965).
Enzyme Kinetics and Mechanism :5. Detailed kinetic studies of DAHP synthases have shed light on the enzyme mechanisms, revealing sequential or ping-pong kinetic mechanisms depending on the specific isoenzyme and environmental conditions. These studies are pivotal in understanding the catalytic actions of these enzymes in the metabolic pathways (Dusha & Dénes, 1976).
Eigenschaften
Molekularformel |
C7H10O10P-3 |
|---|---|
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonatooxyheptanoate |
InChI |
InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/p-3/t3-,5-,6+/m1/s1 |
InChI-Schlüssel |
PJWIPEXIFFQAQZ-PUFIMZNGSA-K |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)C(=O)C(=O)[O-] |
SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)C(=O)C(=O)[O-] |
Kanonische SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)C(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)






![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
